3,5-Dibromo-4-chlorophenol CAS number and properties
3,5-Dibromo-4-chlorophenol CAS number and properties
An In-Depth Technical Guide to 3,5-Dibromo-4-chlorophenol for Advanced Research
Introduction
3,5-Dibromo-4-chlorophenol is a halogenated aromatic compound belonging to the family of substituted phenols. Its structure, featuring a phenolic hydroxyl group and a specific arrangement of bromine and chlorine atoms on the benzene ring, makes it a molecule of significant interest in synthetic organic chemistry. Halogenated phenols serve as versatile intermediates and building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.[1] The precise positioning of the halogens influences the molecule's reactivity, lipophilicity, and electronic properties, offering a unique scaffold for chemical exploration. This guide provides a comprehensive overview of 3,5-Dibromo-4-chlorophenol, detailing its chemical properties, synthesis, safety protocols, and potential applications for professionals in research and drug development.
Part 1: Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's properties are fundamental to its application in a research setting. The following section details the key identifiers and physicochemical characteristics of 3,5-Dibromo-4-chlorophenol.
Key Identifiers
The unambiguous identification of a chemical substance is critical for regulatory compliance, procurement, and scientific communication.
| Identifier | Value | Source |
| CAS Number | 74104-19-1 | [2][3] |
| IUPAC Name | 3,5-dibromo-4-chlorophenol | [4] |
| Molecular Formula | C₆H₃Br₂ClO | [2][4] |
| Synonyms | 4-Chloro-3,5-dibromophenol | [4] |
Physicochemical Data
The physical and chemical properties of 3,5-Dibromo-4-chlorophenol dictate its behavior in various solvents and reaction conditions, informing decisions on purification, handling, and experimental design.
| Property | Value | Source |
| Molecular Weight | 286.35 g/mol | [4] |
| Physical Form | Solid | |
| Melting Point | 121 °C | [5] |
| Purity | Typically ≥95% | |
| InChI Key | BVXNCUMOFKGFKF-UHFFFAOYSA-N | [4] |
| SMILES | C1=C(C=C(C(=C1Br)Cl)Br)O | [4] |
Part 2: Synthesis and Methodologies
The synthesis of 3,5-Dibromo-4-chlorophenol often involves selective dehalogenation of a more heavily substituted precursor. This approach provides a controlled pathway to the desired substitution pattern, which might be challenging to achieve through direct halogenation of 4-chlorophenol due to competing reactions and the formation of isomeric byproducts.
Synthetic Protocol: Reductive Dehalogenation
A validated method for synthesizing 3,5-Dibromo-4-chlorophenol is through the partial and selective hydrogenation of 2,3,5,6-tetrabromo-4-chlorophenol.[5]
Principle: This reaction leverages the catalytic activity of Raney nickel to selectively remove two bromine atoms from the starting material. Raney nickel is a robust catalyst for hydrogenation and is particularly effective in this context for C-Br bond cleavage under hydrogen pressure. The choice of a methanolic potassium hydroxide solution facilitates the dissolution of the starting material and provides a suitable reaction medium.
Experimental Protocol:
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Dissolution: Dissolve 8.9 g of 2,3,5,6-tetrabromo-4-chlorophenol in a mixture of 40 ml of 1 N methanolic KOH and 60 ml of methanol.
-
Catalyst Addition: Carefully add 4 g of Raney nickel to the solution under an inert atmosphere to prevent premature deactivation.
-
Hydrogenation: Transfer the mixture to a shaking apparatus suitable for hydrogenation. Carry out the hydrogenation with hydrogen gas at normal pressure and 20°C for approximately 4.5 hours. Monitor the reaction by measuring hydrogen uptake, which should reach approximately 98% of the theoretical value for the removal of two bromine atoms.
-
Work-up:
-
Remove the Raney nickel catalyst by filtration.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
-
Purification: Recrystallize the resulting residue twice from cyclohexane. This step is crucial for removing any remaining starting material or over-reduced byproducts, yielding colorless crystals of 3,5-dibromo-4-chlorophenol.[5]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process.
Caption: Workflow for the synthesis of 3,5-Dibromo-4-chlorophenol.
Part 3: Applications in Research and Drug Discovery
While specific FDA-approved drugs containing the 3,5-Dibromo-4-chlorophenol moiety are not prominent, its structure is highly relevant to medicinal chemistry. Halogenated phenols are crucial precursors and scaffolds in the development of novel therapeutic agents.
Role as a Chemical Intermediate: The primary application of 3,5-Dibromo-4-chlorophenol is as a building block in multi-step organic synthesis. The hydroxyl group can be readily converted into other functional groups (e.g., ethers, esters), while the halogen atoms provide sites for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.
Relevance in Drug Discovery:
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Bioactivity of Bromophenols: Bromophenols are a class of natural products, particularly abundant in marine organisms like red algae, that exhibit a wide spectrum of pharmacological activities, including antibacterial, antimicrobial, and antitumor effects.[6] For example, the marine bromophenol Bis(2,3-dibromo-4,5-dihydroxy-phenyl)-methane has been shown to inhibit the proliferation and invasion of hepatocellular carcinoma cells.[6]
-
Enzyme Inhibition: Derivatives of bromophenols have been investigated as potent inhibitors of enzymes implicated in metabolic diseases. For instance, a series of synthesized bromophenol derivatives showed significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key target in the treatment of type 2 diabetes.[7]
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Scaffold for Novel Agents: The unique electronic and lipophilic properties conferred by the bromine and chlorine atoms make 3,5-Dibromo-4-chlorophenol an attractive starting point for generating libraries of compounds for screening against various biological targets.[8] The strategic placement of halogens can enhance binding affinity, improve metabolic stability, and modulate the pharmacokinetic profile of a drug candidate.
Part 4: Safety, Handling, and Storage
Proper handling of 3,5-Dibromo-4-chlorophenol is essential to ensure laboratory safety. The following information is derived from available Safety Data Sheets (SDS).
GHS Hazard Classification
| Hazard Class | Statement Code | Description | Pictogram |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation | H315 | Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation | H319 | Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation | GHS07 (Exclamation Mark) |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Change gloves immediately if they become contaminated.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with an appropriate particulate filter.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage Recommendations
-
Temperature: Store in a refrigerator.
-
Conditions: Keep the container tightly closed in a dry and well-ventilated place. For long-term stability, storage under an inert atmosphere is recommended.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Conclusion
3,5-Dibromo-4-chlorophenol is a valuable halogenated intermediate with well-defined chemical properties and established synthesis protocols. While its direct therapeutic applications are not yet realized, its structural motifs are present in biologically active natural products and synthetic compounds. For researchers and drug development professionals, this compound serves as a versatile building block for creating novel molecules with potential pharmacological value. Adherence to strict safety and handling protocols is mandatory to mitigate the risks associated with its use.
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PubChem. 2,6-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 21394.
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PubMed Central. Marine Bromophenol Bis (2,3-Dibromo-4,5-dihydroxy-phenyl)-methane Inhibits the Proliferation, Migration, and Invasion of Hepatocellular Carcinoma Cells via Modulating β1-Integrin/FAK Signaling.
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PubMed. Discovery of novel bromophenol 3,4-dibromo-5-(2-bromo-3,4-dihydroxy-6-(isobutoxymethyl)benzyl)benzene-1,2-diol as protein tyrosine phosphatase 1B inhibitor and its anti-diabetic properties in C57BL/KsJ-db/db mice.
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PubChem. 2,5-Dibromo-4-chlorophenol | C6H3Br2ClO | CID 84813839.
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PubMed Central. Chlorophenol Production by Anaerobic Microorganisms: Transformation of a Biogenic Chlorinated Hydroquinone Metabolite.
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